molecular formula C9H16INO B561796 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) CAS No. 76893-33-9

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)

Cat. No.: B561796
CAS No.: 76893-33-9
M. Wt: 281.13 g/mol
InChI Key: DGWYHBRLTUNLLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) typically involves the iodination of a precursor compound, such as 2,2,5,5-tetramethylpyrroline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position . Common reagents used in this process include iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is typically stored in amber vials at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) include nucleophiles such as thiols, amines, and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) depend on the type of reaction and the reagents used. For example, substitution reactions with thiols can produce thioether derivatives .

Mechanism of Action

The mechanism of action of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) involves its ability to react with thiol groups in proteins and other biomolecules. This reaction forms a covalent bond, allowing the compound to act as a spin label. The labeled molecules can then be studied using EPR spectroscopy to gain insights into their structure and dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) is unique due to its specific reactivity with thiol groups, making it a valuable tool in spin labeling studies. Its stability and reactivity profile also distinguish it from other similar compounds .

Properties

CAS No.

76893-33-9

Molecular Formula

C9H16INO

Molecular Weight

281.13 g/mol

IUPAC Name

1-hydroxy-3-(iodomethyl)-2,2,5,5-tetramethylpyrrole

InChI

InChI=1S/C9H16INO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3

InChI Key

DGWYHBRLTUNLLF-UHFFFAOYSA-N

SMILES

CC1(C=C(C(N1[O])(C)C)CI)C

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CI)C

Synonyms

2,5-Dihydro-3-(iodomethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl; _x000B_

Origin of Product

United States

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